molecular formula C16H18N2O B14630003 8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one CAS No. 53375-23-8

8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one

Cat. No.: B14630003
CAS No.: 53375-23-8
M. Wt: 254.33 g/mol
InChI Key: WWBQXFSGNKUTKA-UHFFFAOYSA-N
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Description

“8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the core structure: This could involve cyclization reactions where smaller precursor molecules are combined to form the core heterocyclic structure.

    Functional group modifications: Introduction of specific functional groups, such as methyl groups, through reactions like alkylation.

    Final cyclization and purification: The final step often involves cyclization to form the complete ring structure, followed by purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and pressure control: Precise control of reaction conditions to ensure the desired product formation.

    Scalability: Techniques to scale up the synthesis from laboratory to industrial scale, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

“8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which “8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalines: Compounds with a similar core structure but different functional groups.

    Cycloheptapyrroles: Compounds with a similar ring structure but different substituents.

    Tetrahydroquinolines: Compounds with a similar degree of saturation but different ring systems.

Uniqueness

“8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” is unique due to its specific combination of ring structures and functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

53375-23-8

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

13-methyl-1,9-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-2(8),9,11,14(17)-tetraen-15-one

InChI

InChI=1S/C16H18N2O/c1-10-7-8-12-16-15(10)14(19)9-18(16)13-6-4-2-3-5-11(13)17-12/h7-8,10H,2-6,9H2,1H3

InChI Key

WWBQXFSGNKUTKA-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2=NC3=C(CCCCC3)N4C2=C1C(=O)C4

Origin of Product

United States

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